molecular formula C14H13FO3 B6374266 5-(2,4-Dimethoxyphenyl)-3-fluorophenol CAS No. 1261946-09-1

5-(2,4-Dimethoxyphenyl)-3-fluorophenol

Cat. No.: B6374266
CAS No.: 1261946-09-1
M. Wt: 248.25 g/mol
InChI Key: RITMBAMEUDPIMQ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-3-fluorophenol: is an organic compound that features a phenol group substituted with a fluorine atom and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethoxyphenyl)-3-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde and fluorobenzene.

    Formation of Intermediate: The first step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where 2,4-dimethoxybenzaldehyde reacts with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2,4-Dimethoxyphenyl)-3-fluorophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 5-(2,4-Dimethoxyphenyl)-3-fluorophenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy groups can influence its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the target molecule.

Comparison with Similar Compounds

    2,4-Dimethoxyphenol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    3-Fluorophenol: Lacks the dimethoxyphenyl group, which affects its overall properties and applications.

Uniqueness:

    Structural Features: The combination of a fluorine atom and dimethoxyphenyl group in 5-(2,4-Dimethoxyphenyl)-3-fluorophenol provides unique chemical and biological properties that are not present in similar compounds.

    Applications: Its specific structure makes it suitable for applications in drug development and material science, where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-12-3-4-13(14(8-12)18-2)9-5-10(15)7-11(16)6-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITMBAMEUDPIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684380
Record name 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-09-1
Record name 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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